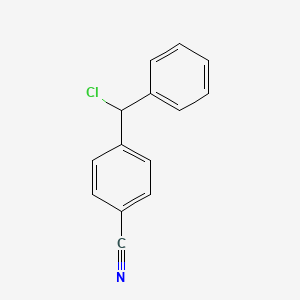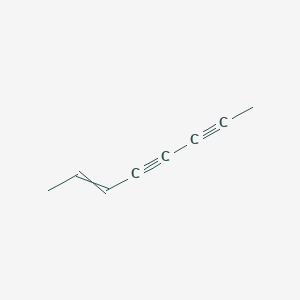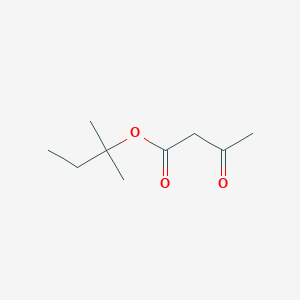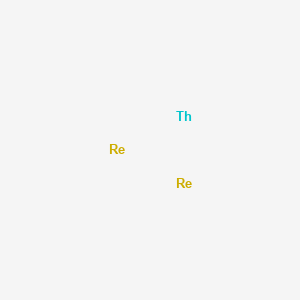
Copper--zirconium (5/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–zirconium (5/2) is an intermetallic compound composed of copper and zirconium. This compound is part of the broader family of copper-zirconium alloys, which are known for their unique properties such as high strength, excellent corrosion resistance, and good thermal and electrical conductivity. These properties make copper–zirconium (5/2) a valuable material in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper–zirconium (5/2) can be synthesized through various methods, including the sol-gel technique and high-temperature solid-state reactions. In the sol-gel method, copper and zirconium precursors are mixed in a solution, followed by gelation and calcination to form the desired compound . High-temperature solid-state reactions involve heating a mixture of copper and zirconium powders at elevated temperatures to induce the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of copper–zirconium (5/2) typically involves melting and casting processes. The raw materials, copper and zirconium, are melted together in a furnace and then cast into molds to form ingots. These ingots are subsequently processed through various mechanical and thermal treatments to achieve the desired microstructure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Copper–zirconium (5/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Copper–zirconium (5/2) has a wide range of scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism by which copper–zirconium (5/2) exerts its effects is primarily through its catalytic activity and interaction with other molecules. The compound’s surface properties and the presence of active sites facilitate various chemical reactions. For instance, in catalytic applications, copper–zirconium (5/2) provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Copper–zirconium (5/2) can be compared with other similar compounds such as copper-zinc, copper-titanium, and copper-nickel alloys. These compounds share some common properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics:
Copper-zinc: Known for its excellent machinability and use in brass production.
Copper-titanium: Noted for its high strength and use in aerospace applications.
Copper-nickel: Valued for its resistance to seawater corrosion and use in marine applications.
Copper–zirconium (5/2) stands out due to its unique combination of properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
12159-10-3 |
|---|---|
Molekularformel |
Cu5Zr2 |
Molekulargewicht |
500.18 g/mol |
IUPAC-Name |
copper;zirconium |
InChI |
InChI=1S/5Cu.2Zr |
InChI-Schlüssel |
SVTQCBSFWVYLLO-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


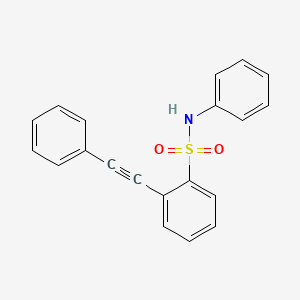
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
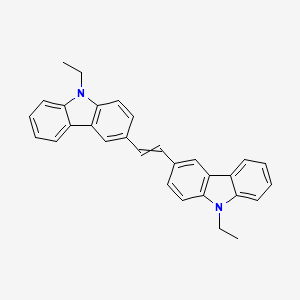

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
